molecular formula C18H16N2O5 B2742389 (E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 301339-45-7

(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No. B2742389
CAS RN: 301339-45-7
M. Wt: 340.335
InChI Key: IUCVSKOYLIPOBH-GXDHUFHOSA-N
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Description

“(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with the molecular formula C14H8N2O5 . It is also known by other names such as (2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a nitrophenyl group, and a cyanoacrylate group . The average mass is 284.224 Da and the monoisotopic mass is 284.043335 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, similar compounds have been used in various chemical reactions. For example, cyanoacetohydrazides have been used in the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The Log Octanol-Water Partition Coefficient (Log Kow) of this compound is estimated to be 3.22 . The boiling point is estimated to be 484.48°C and the melting point is estimated to be 205.35°C .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A novel one-pot, three-component Wittig–S_NAr approach has been developed to synthesize ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrophenyl]acrylate and its analogues, which are intermediates for aurora 2 kinase inhibitors. This process uses water as a solvent, highlighting the use of non-toxic, environmentally benign conditions for creating complex molecules with high stereoselectivity and moderate to high yield (Xu et al., 2015).

Materials Science and Engineering

The copolymerization of 4-Nitrophenyl acrylate (NPA) with methyl methacrylate (MMA) has been explored, focusing on synthesis, characterization, and reactivity ratios. This research involves the study of the thermal properties and molecular composition of polymers, showcasing applications in creating new materials with specific mechanical and thermal properties (Thamizharasi et al., 1999).

Medicinal Chemistry and Pharmacology

Research on acrylonitriles substituted with triazoles or benzimidazoles, including structures related to "(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate," has demonstrated in vitro cytotoxic potency against human cancer cell lines. These compounds' structure-activity relationships indicate potential applications in developing new anticancer agents (Sa̧czewski et al., 2004).

Photovoltaic Applications

Studies have shown that certain cyanoacrylic acid derivatives, similar to "this compound," can be used as organic sensitizers in dye-sensitized solar cells (DSSCs), indicating their role in improving light harvesting efficiency and overall conversion efficiency in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

butan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-3-12(2)24-18(21)14(11-19)10-16-8-9-17(25-16)13-4-6-15(7-5-13)20(22)23/h4-10,12H,3H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCVSKOYLIPOBH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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